molecular formula C26H36Br2S2 B3232738 2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene CAS No. 1345699-89-9

2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B3232738
M. Wt: 572.5 g/mol
InChI Key: KAICRKUEYFXZSF-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b’]dithiophene” is a semiconducting polymer with a narrow band gap . It is a planar symmetrical molecular structure of the thiophene derivative, enabling better π-π stacking and good electron delocalization that encourages charge transport .


Synthesis Analysis

The synthesis of this compound involves a sulfide oxidation tuning approach in 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers with different numbers of sulfonyl groups .


Molecular Structure Analysis

The molecular structure of this compound is planar and symmetrical, which enables better π-π stacking and good electron delocalization .


Chemical Reactions Analysis

The chemical reactions involving this compound include aromatic nucleophilic substitution and Suzuki and Stille cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 624.0±50.0 °C and a density of 1.346. It is stored under inert gas (nitrogen or Argon) at 2–8 °C and appears as a clear liquid with a light yellow to brown color .

Future Directions

The future directions for this compound involve its potential use in organic photovoltaics (OPVs). It has been intensively studied for the application of OFETs and OPVs . The A 1 –A 2 -type copolymer, constructed using this compound, possesses the potential to supersede the D–A-type copolymer and A–A-type homopolymer .

properties

IUPAC Name

2,6-dibromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2S2/c1-5-9-11-17(7-3)13-19-21-15-23(27)30-26(21)20(14-18(8-4)12-10-6-2)22-16-24(28)29-25(19)22/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICRKUEYFXZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CC(CC)CCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene
Reactant of Route 2
2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene
Reactant of Route 4
2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene
Reactant of Route 6
2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene

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